Chemical structure and properties of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Topic: Chemical Structure and Properties of 2-(2-Methylmorpholin-4-yl)ethan-1-amine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure and Properties of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Content Type: Technical Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS: 954581-27-2) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Characterized by a morpholine ring substituted with a methyl group at the C2 position and an ethylamine side chain at N4, this compound serves as a critical "linker-head" motif in medicinal chemistry.[1] It is particularly valued for its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability compared to non-substituted morpholine analogues. This guide provides a comprehensive analysis of its structural properties, synthetic pathways, and applications in lead optimization.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The introduction of the methyl group at the C2 position creates a chiral center, rendering the molecule capable of existing as two enantiomers (R and S). In most commercial reagent grades, it is supplied as a racemate, though enantiopure forms are increasingly sought for stereoselective drug design to influence binding affinity and metabolic clearance.
Table 1: Core Chemical Data[1][9]
Property
Value
IUPAC Name
2-(2-methylmorpholin-4-yl)ethanamine
CAS Number
954581-27-2
Molecular Formula
C₇H₁₆N₂O
Molecular Weight
144.22 g/mol
SMILES
CC1CN(CCO1)CCN
Appearance
Colorless to pale yellow liquid
Boiling Point
~213 °C (Predicted at 760 mmHg)
Density
~0.96 g/cm³
pKa (Conjugate Acid)
~9.98 (Amine), ~6.5 (Morpholine N)
LogP (Predicted)
-0.6 to -1.1 (Hydrophilic)
H-Bond Donors/Acceptors
1 / 3
Synthetic Methodologies
The synthesis of 2-(2-Methylmorpholin-4-yl)ethan-1-amine generally proceeds via the functionalization of the secondary amine of 2-methylmorpholine.[1] Two primary routes are employed depending on the scale and required purity.
Route A: Cyanomethylation and Reduction (Scalable)
This route is preferred for kilogram-scale production due to the low cost of reagents and atom economy.[1]
Alkylation: 2-Methylmorpholine is reacted with chloroacetonitrile (ClCH₂CN) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a solvent like acetonitrile or DMF.
Mechanism:[1][3][4] S_N2 nucleophilic attack of the morpholine nitrogen on the alkyl halide.
Reduction: The nitrile intermediate is reduced to the primary amine using Hydrogenation (H₂/Raney Ni or Pd/C) or Lithium Aluminum Hydride (LiAlH₄).
Note: Hydrogenation is preferred for safety and scalability.
Route B: Gabriel Synthesis Modification (Lab Scale)
This route avoids the use of highly toxic chloroacetonitrile and strong reducing agents, making it suitable for smaller, high-purity laboratory batches.
Alkylation: 2-Methylmorpholine is reacted with N-(2-bromoethyl)phthalimide.[1]
Deprotection: The phthalimide protecting group is removed using hydrazine hydrate (Ing-Manske procedure) or acid hydrolysis to liberate the primary amine.[1]
Visualization: Synthetic Pathways[1]
Figure 1: Comparison of Cyanomethylation (Top) and Gabriel Synthesis (Bottom) routes.
Applications in Drug Discovery[12]
This building block is not merely a passive linker; it is an active functional group used to solve specific medicinal chemistry problems.[5]
Solubility and Physicochemical Modulation
The morpholine ring is a classic "solubilizing tail." The ether oxygen lowers the LogP (making the molecule more water-soluble) compared to a piperidine or cyclohexane analog, while the basic nitrogen (pKa ~6-7) allows for salt formation.[1]
Strategy: Replace a hydrophobic piperidine linker with 2-methylmorpholine to improve aqueous solubility without significantly altering the steric footprint.[1]
Metabolic Stability (The "Magic Methyl" Effect)
Unsubstituted morpholines can be susceptible to metabolic oxidation at the C2/C6 positions (adjacent to the oxygen) or N-dealkylation.[1]
Mechanism: Introducing a methyl group at the C2 position creates steric hindrance and removes an abstractable hydrogen, potentially blocking Cytochrome P450-mediated metabolic hotspots.[1] This often extends the half-life (
The ethylamine "tail" provides a primary amine handle that is highly reactive toward:
Carboxylic acids: Amide coupling (EDC/NHS, HATU).
Sulfonyl chlorides: Sulfonamide formation.
Isocyanates: Urea formation.
This makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras), where a precise distance between the E3 ligase ligand and the target protein ligand is required.
Visualization: Lead Optimization Logic
Figure 2: Decision logic for selecting 2-(2-Methylmorpholin-4-yl)ethan-1-amine in lead optimization.
Handling and Safety Data (GHS)
As a primary amine and morpholine derivative, this compound requires strict safety protocols. It is classified as Corrosive and Harmful .
Technical Guide: Physicochemical Characteristics & Synthetic Utility of 4-(2-Aminoethyl)-2-methylmorpholine
[1][2][3] Executive Summary 4-(2-Aminoethyl)-2-methylmorpholine (C₇H₁₆N₂O) represents a strategic evolution of the commodity building block 4-(2-aminoethyl)morpholine.[1][2] By introducing a methyl group at the C2 positi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
4-(2-Aminoethyl)-2-methylmorpholine (C₇H₁₆N₂O) represents a strategic evolution of the commodity building block 4-(2-aminoethyl)morpholine.[1][2] By introducing a methyl group at the C2 position of the morpholine ring, this compound introduces chirality and steric bulk into the scaffold. These features are critical in drug discovery for modulating metabolic stability (blocking oxidative metabolism) and enhancing selectivity in kinase inhibitor design.[1][2] In polymer chemistry, the steric hindrance offered by the C2-methyl group allows for fine-tuning of reaction kinetics in epoxy curing systems.[1]
This guide provides a comprehensive technical analysis of the molecule, distinguishing it from its achiral parent and detailing its physicochemical profile, synthesis, and analytical characterization.
Molecular Architecture & Identity
Unlike the symmetric N-aminoethylmorpholine, the 2-methyl derivative possesses a stereocenter, necessitating careful consideration of enantiopurity during synthesis and application.[1]
Attribute
Specification
IUPAC Name
2-(2-methylmorpholin-4-yl)ethanamine
Molecular Formula
C₇H₁₆N₂O
Molecular Weight
144.21 g/mol
Chiral Center
C2 Position (Available as R, S, or racemic)
Core Scaffold
2-Methylmorpholine (CAS 790184-33-7 for R-isomer)
Analogous Commodity
4-(2-Aminoethyl)morpholine (CAS 2038-03-1)
Structural Visualization[1]
The following diagram illustrates the structural relationship and the critical chiral center that differentiates this molecule from standard morpholine linkers.
Figure 1: Structural evolution from the 2-methylmorpholine core.[1][2] The C2-methyl group creates a chiral center, distinguishing it from achiral morpholine analogs.
Physicochemical Profile
The introduction of the methyl group alters the physicochemical landscape compared to the un-substituted parent.[1][2] The data below synthesizes calculated values and extrapolations from homologous series, essential for predictive modeling in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Slight basicity increase due to inductive effect (+I) of methyl.[1][2]
Boiling Point
205°C
210°C - 215°C
Increased MW raises BP; asymmetry may reduce crystal packing efficiency in solid salts.[1][2]
Density
0.992 g/mL
~0.97 g/mL
Slight decrease due to increased molar volume.[1][2]
Water Solubility
Miscible
High
Retains high aqueous solubility despite methyl addition.[1][2]
Mechanistic Insight: Basicity & Reactivity
The molecule contains two nitrogen centers with distinct reactivity profiles:[3]
Primary Amine (Tail): Highly nucleophilic and basic (pKa ~10).[1][2] This is the primary attachment point for amide coupling or reductive amination.[1][2]
Tertiary Amine (Ring): Less basic (pKa ~7.[1][2]6) and sterically hindered by the adjacent methyl group.[1][2] This differential allows for selective functionalization of the tail without protecting the ring nitrogen in many protocols.[1][2]
Synthetic Routes & Manufacturing[1][3][5][6]
To ensure high purity and control over stereochemistry, two primary synthetic routes are recommended.[2] Route A is preferred for bulk synthesis of the racemate, while Route B is necessary when enantiopurity is required.[2]
The 4-(2-Aminoethyl)-2-methylmorpholine moiety is a "privileged structure" in kinase inhibitor design, often serving as a solvent-exposed tail.[1][2]
Metabolic Stability Enhancement
In many drug candidates, the morpholine ring is a site of metabolic liability (oxidative ring opening).[2]
Mechanism: Placing a methyl group at C2 (or C3/C5) sterically hinders Cytochrome P450 enzymes from accessing the ring carbons.[1][2]
Result: Increased half-life (
) and reduced clearance compared to the un-substituted morpholine analog.[1][2]
Solubility & Selectivity
Solubility: The basic amine tail forms salts (HCl, Mesylate) readily, improving aqueous solubility for oral dosing.[2]
Chirality: Using a pure enantiomer (e.g., R-isomer) can lock the conformation of the tail in the enzyme binding pocket, potentially improving selectivity against off-target kinases.
Application Logic Diagram
Figure 3: Functional role of the molecule in medicinal chemistry, highlighting dual benefits of solubility and stability.[1][2]
References
ChemicalBook. (2025).[1][2] 4-(2-Aminoethyl)morpholine Physicochemical Properties (Parent Analog Data).Link[2]
PubChem. (2025).[1][2][4] Compound Summary: 2-Morpholinoethylamine (CID 408285).[1][2] National Library of Medicine.[1][2] Link
Thermo Scientific Chemicals. (2025).[1][2] 4-(2-Aminoethyl)morpholine Safety and Specifications.Link[2]
Ortiz, K. G., et al. (2024).[2][5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2] Journal of the American Chemical Society.[1][2][5] (Methodology for morpholine core synthesis). Link
Solubility Profile of 2-(2-Methylmorpholin-4-yl)ethan-1-amine in Organic Solvents
An In-depth Technical Guide Abstract 2-(2-Methylmorpholin-4-yl)ethan-1-amine is a substituted morpholine derivative of interest in synthetic and medicinal chemistry, serving as a versatile building block. A comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
2-(2-Methylmorpholin-4-yl)ethan-1-amine is a substituted morpholine derivative of interest in synthetic and medicinal chemistry, serving as a versatile building block. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. This technical guide provides a detailed examination of the predicted solubility profile of this compound, grounded in fundamental principles of intermolecular forces and advanced theoretical frameworks such as Hansen Solubility Parameters (HSP). In the absence of extensive empirical data in published literature, this paper establishes a predictive foundation and outlines rigorous, self-validating experimental protocols for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in various solvent systems.
Introduction to 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Molecular Structure and Physicochemical Properties
2-(2-Methylmorpholin-4-yl)ethan-1-amine possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The structure consists of a morpholine ring, which contains both an ether linkage and a tertiary amine, substituted with a methyl group at the 2-position and an ethylamine chain at the 4-position (the nitrogen atom). The terminal primary amine group is a key feature influencing its reactivity and intermolecular interactions.
The interplay between the non-polar hydrocarbon backbone (methyl and ethyl groups) and the highly polar functional groups (primary amine, tertiary amine, and ether) suggests a nuanced solubility profile, with potential miscibility in a wide range of solvents.[1][2]
Diagram 1: Annotated Structure of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Caption: Key functional groups influencing solubility.
Table 1: Physicochemical Properties of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
The negative XLogP value suggests a degree of hydrophilicity, while the presence of seven carbon atoms indicates significant organic character.[1][2] The basicity of the amine groups (pKa ~10) implies that solubility will be dramatically enhanced in acidic aqueous solutions due to the formation of a highly polar ammonium salt.
The Importance of Solubility Data
In the context of drug development and fine chemical synthesis, solubility data is not merely a physical constant but a critical parameter that influences:
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to be fully solvated.
Process Scalability: Consistent solubility is key to developing reproducible and scalable purification and isolation procedures.
Crystallization: The selection of an appropriate solvent system is the most critical factor in controlling crystal form (polymorphism), purity, and yield.
Formulation: For active pharmaceutical ingredients (APIs), bioavailability is directly linked to solubility.
A Theoretical Framework for Predicting Solubility
A predictive approach to solubility relies on understanding the intermolecular forces between the solute (2-(2-Methylmorpholin-4-yl)ethan-1-amine) and the solvent molecules.
Core Principle: "Like Dissolves Like"
This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[5] We can classify the interactions relevant to our target molecule:
Hydrogen Bonding: The primary amine (-NH₂) can both donate and accept hydrogen bonds, while the tertiary amine and ether oxygen can only accept them. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably.[1][6]
Dipole-Dipole Interactions: The molecule has a net dipole moment due to its polar C-N, C-O, and N-H bonds. Polar aprotic solvents (e.g., acetone, ethyl acetate) will engage in these interactions.
Van der Waals / Dispersion Forces: The non-polar alkyl portions of the molecule will interact via weaker dispersion forces, favoring solubility in non-polar solvents (e.g., hexane, toluene).[5]
The overall solubility in a given solvent will be determined by the balance of these forces.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components.[7][8]
δd (Dispersion): Energy from atomic dispersion forces.
δp (Polar): Energy from dipolar intermolecular forces.
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that solutes will dissolve in solvents that have similar HSP values. The "distance" (Ra) between the HSP coordinates of two substances in 3D "Hansen space" can be calculated to quantify their affinity.[7] A smaller Ra value indicates a higher likelihood of solubility.
Diagram 2: Conceptual Workflow for Solubility Prediction
Caption: A logical flow from structural analysis to prediction.
Table 2: Hansen Solubility Parameters for Representative Organic Solvents
Solvent
Class
δd (MPa⁰.⁵)
δp (MPa⁰.⁵)
δh (MPa⁰.⁵)
n-Hexane
Non-Polar
14.9
0.0
0.0
Toluene
Aromatic
18.0
1.4
2.0
Dichloromethane
Chlorinated
17.0
7.3
7.1
Acetone
Ketone
15.5
10.4
7.0
Ethyl Acetate
Ester
15.8
5.3
7.2
Ethanol
Protic (Alcohol)
15.8
8.8
19.4
Methanol
Protic (Alcohol)
14.7
12.3
22.3
Water
Protic
15.5
16.0
42.3
Note: Values are approximate and sourced from common HSP databases.
Predicted Solubility Profile
Based on the theoretical framework, a predicted solubility profile for 2-(2-Methylmorpholin-4-yl)ethan-1-amine can be constructed. The molecule's ability to engage in hydrogen bonding, dipole-dipole, and dispersion forces suggests broad compatibility.
Table 3: Predicted Solubility of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Protic
Methanol, Ethanol, Water
High to Miscible
Strong hydrogen bonding interactions between the solvent's -OH and the amine/ether groups of the solute dominate.[1][6]
Polar Aprotic
Acetone, Acetonitrile, DMSO
High
Strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the primary amine lead to good solvation.
Ester
Ethyl Acetate
Moderate to High
A good balance of polar (ester group) and non-polar (ethyl group) characteristics should effectively solvate the molecule.
Chlorinated
Dichloromethane, Chloroform
High
The moderate polarity and ability to interact with the amine groups make these effective solvents for many amines.
Aromatic
Toluene
Moderate
The non-polar aromatic ring can solvate the hydrocarbon portions, while weak polar interactions can occur. The lack of strong H-bonding limits miscibility.
Non-Polar Aliphatic
n-Hexane, Heptane
Low to Sparingly Soluble
Dominated by weak dispersion forces. The highly polar amine and ether functionalities are poorly solvated, limiting solubility.[9]
Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous experimental validation is essential. The following protocols are designed to provide accurate and reproducible solubility data.
Gold Standard: The Shake-Flask Method for Equilibrium Solubility
This method is the benchmark for determining the thermodynamic equilibrium solubility of a compound in a solvent at a specific temperature.[10]
Objective: To determine the saturation concentration of 2-(2-Methylmorpholin-4-yl)ethan-1-amine in a target solvent.
Temperature-controlled orbital shaker or water bath.
Calibrated analytical balance (± 0.1 mg).
Glass vials with PTFE-lined screw caps.
Syringe filters (0.22 or 0.45 µm, chemically compatible).
Gas Chromatography with Flame Ionization Detection (GC-FID) or a similarly sensitive quantitative technique.
Class A volumetric glassware.
Procedure:
Preparation: Add an excess amount of the amine to a known volume (e.g., 5 mL) of the solvent in a glass vial. "Excess" is critical to ensure a solid phase remains at equilibrium.
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker (e.g., at 25 °C). Agitate for a sufficient period to reach equilibrium. For many systems, 24-48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
Dilution: Accurately weigh the collected filtrate, then dilute it with a known volume of a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the diluted sample using a pre-validated GC-FID method against a calibration curve prepared from known standards of 2-(2-Methylmorpholin-4-yl)ethan-1-amine.
Calculation: Back-calculate the original concentration in the saturated solution, expressing the result in units such as mg/mL or mol/L.
Diagram 3: Experimental Workflow for the Shake-Flask Method
Caption: Step-by-step workflow for solubility measurement.
Conclusion
References
the reactions of amines and it's solubility. Wyzant Ask An Expert. [Link]
Structure and Properties of Amines. Chemistry LibreTexts. [Link]
Hansen solubility parameters and HMPC. Chemistry Stack Exchange. [Link]
Safety Data Sheet (SDS) and toxicity of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Executive Summary 2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS: 954581-27-2) is a specialized morpholine derivative featuring a primary ethylamine side chain and a methyl-substituted morpholine ring.[1][2] Commonly utili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS: 954581-27-2) is a specialized morpholine derivative featuring a primary ethylamine side chain and a methyl-substituted morpholine ring.[1][2] Commonly utilized as a building block in the synthesis of pharmaceutical intermediates and lysosome-targeting probes, its safety profile is dominated by the corrosive nature of the primary amine and the pharmacological activity of the morpholine scaffold.[2]
Critical Safety Alert: While specific toxicological data for this exact methylated derivative is limited in public registries, its structural homology to 4-(2-Aminoethyl)morpholine (CAS: 2038-03-1) mandates that it be handled as a Category 1B Corrosive and a potential Acute Toxin (Dermal/Oral) .[1][2] This guide synthesizes direct chemical data with predictive Structure-Activity Relationship (SAR) analysis to establish a conservative, high-safety handling protocol.
Chemical Identity & Physicochemical Properties
Precise identification is the first step in safety management.[2] The presence of the methyl group at the C2 position of the morpholine ring introduces chirality, potentially affecting metabolic stability compared to the non-methylated analog.[2]
Rapid environmental dispersion; difficult to contain in wet spills.[2]
Hazard Identification & Safety Profile
This section utilizes the GHS (Globally Harmonized System) framework.[2] Due to the lack of compound-specific in vivo data, classifications are grounded in the "Read-Across" method using the closest structural analog, 4-(2-Aminoethyl)morpholine.[1][2]
2.1 GHS Classification (Derived)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage (Category 1B).[2][3][4]
Inhalation: Vapors are highly irritating to the upper respiratory tract.[2] Prolonged exposure may cause chemical pneumonitis.[2]
Skin Contact: Rapid transdermal absorption is likely.[2] The basic amine group saponifies skin lipids, leading to deep, necrotic burns.
Eye Contact: Instantly corrosive.[2] Risk of permanent corneal opacification and blindness.[2]
Emergency Response Protocols
The following workflow dictates the immediate actions required upon exposure. This protocol is designed to be self-validating: every step prevents secondary injury (e.g., avoiding neutralization burns).[1][2]
3.1 Exposure Response Workflow
Figure 1: Immediate response decision tree for amine exposure.[1][2] Note the prohibition on neutralization for skin burns to prevent exothermic aggravation.[1][2]
3.2 Spill Management
Evacuate: Clear the area of non-essential personnel.
PPE: Don full-face respirator (ABEK filter), butyl rubber gloves, and Tyvek suit.[2]
Containment: Do not use water initially (spreads the base).[2] Use dry sand or vermiculite.[2]
Neutralization: Once absorbed, treated waste can be slowly neutralized with dilute acetic acid or sodium bisulfate in a controlled waste vessel, never on the floor.[2]
Toxicological Assessment (SAR Analysis)
As a Senior Application Scientist, it is critical to look beyond the SDS and understand the mechanism of toxicity.
4.1 Mechanism of Action
The toxicity of 2-(2-Methylmorpholin-4-yl)ethan-1-amine stems from two moieties:[1][2]
Primary Amine (Side Chain): Highly nucleophilic.[2] It reacts with membrane proteins and lipids (saponification), causing lysis and necrosis.[2]
Morpholine Ring: Morpholine analogs can undergo N-nitrosation in vivo if nitrites are present, potentially forming carcinogenic N-nitrosamines.[1][2]
4.2 Predicted Metabolic Pathway
Metabolism likely involves oxidative deamination or ring hydroxylation mediated by Cytochrome P450 enzymes.[2]
Figure 2: Hypothetical metabolic fate.[1][2] The MAO pathway generates reactive aldehydes, contributing to cellular stress.
Handling & Storage Protocols
5.1 Storage Conditions
Atmosphere: Store under inert gas (Nitrogen or Argon).[2] The compound is hygroscopic and will absorb
from the air to form carbamates (solid precipitates).[2]
Temperature: Cool, dry place (2–8 °C recommended to inhibit oxidation).
Segregation: Keep away from strong oxidizers, acid chlorides, and acid anhydrides.[2][6]
5.2 Experimental Handling (Synthesis Context)
When using this reagent as a nucleophile in synthesis:
Glassware: Oven-dried.
Transfer: Use a syringe or cannula technique to avoid air exposure.[2]
Quenching: Never quench reaction mixtures containing this amine directly into acidic water without cooling; the exotherm can be violent.[2]
References
ChemicalBook. (2025).[2] 2-(2-methylmorpholin-4-yl)ethan-1-amine CAS 954581-27-2 Data.[1][2][7][8] Retrieved from [1][2]
PubChem. (2025).[2] 2-(2-methylmorpholin-4-yl)ethan-1-amine Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
Sigma-Aldrich. (2025).[2] Safety Data Sheet for 4-(2-Aminoethyl)morpholine (Analog). Retrieved from [1][2]
Fisher Scientific. (2025).[2][5] SDS for N-Aminoethylmorpholine. Retrieved from [1][2]
ECHA. (2025). Registration Dossier: 4-(2-aminoethyl)morpholine. European Chemicals Agency.[2] Retrieved from [1][2]
Conformational Analysis of 2-Substituted Morpholine Ethanamines
This guide provides an in-depth technical analysis of the conformational properties of 2-substituted morpholine ethanamines. It is designed for medicinal chemists and structural biologists to aid in the rational design o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the conformational properties of 2-substituted morpholine ethanamines. It is designed for medicinal chemists and structural biologists to aid in the rational design of bioactive ligands.
A Structural Guide for Medicinal Chemistry & Drug Design
Executive Summary
The 2-substituted morpholine ethanamine scaffold represents a privileged substructure in modern drug discovery, bridging the gap between solubility-enhancing heterocycles and specific pharmacophoric recognition elements. Found in targets ranging from GPCRs (e.g., Norepinephrine Reuptake Inhibitors) to Kinases (e.g., PI3K inhibitors), this moiety’s biological efficacy is strictly governed by its three-dimensional conformational ensemble.
This guide deconstructs the structural dynamics of this scaffold, focusing on the interplay between the C2-chiral center , the morpholine ring pucker , and the ethanamine side-chain flexibility . It provides actionable protocols for determining bioactive conformations using NMR spectroscopy and computational modeling.
The Structural Scaffold: Degrees of Freedom
To analyze the conformation, we must first isolate the dynamic components of the molecule. The 2-substituted morpholine ethanamine consists of three coupled mechanical systems:
The Morpholine Core: A six-membered heterocycle exhibiting chair-chair interconversion.[1]
The C2-Substituent (The Anchor): A chiral center that biases the ring conformation, typically locking the substituent in an equatorial position to minimize 1,3-diaxial strain.
The Ethanamine Tail: A flexible side chain (usually at N4 or C2) capable of forming Intramolecular Hydrogen Bonds (IMHB) or adopting specific rotameric states (gauche/anti).
The Energetic Landscape
The morpholine ring is not a static chair.[1] While the Chair-Equatorial (Chair-Eq) conformer is generally the global minimum (approx. 7.5 kcal/mol more stable than the twist-boat), the introduction of a substituent at C2 creates a "locking" effect.
C2-Equatorial Preference: For bulky substituents (e.g., Aryl, Benzyl), the equatorial orientation is energetically favored by >2.5 kcal/mol.
N-Inversion: The nitrogen atom (N4) undergoes pyramidal inversion. In 2-substituted morpholines, the N-substituent (the ethanamine tail) often prefers the equatorial orientation to avoid steric clash with the C2-substituent and C6-axial protons.
Theoretical Framework & Intramolecular Forces
Intramolecular Hydrogen Bonding (IMHB)
A critical feature of the ethanamine side chain is its ability to fold back onto the morpholine ring. This "scorpion-tail" effect is driven by IMHB.
Donor-Acceptor Pairs: The primary amine (–NH2) of the ethanamine tail acts as a hydrogen bond donor.
Acceptors:
Ring Oxygen (O1): A weak acceptor, but geometrically accessible if the side chain adopts a specific gauche rotamer.
Ring Nitrogen (N4): If the side chain is at C2, the N4 lone pair is a strong acceptor.
External Solvation: In protic solvents (water), IMHBs are often disrupted; in lipophilic environments (protein binding pockets), they are stabilized, effectively "pre-organizing" the ligand.
The Gauche Effect in the Ethanamine Chain
The N-C-C-N torsion angle of the ethanamine tail is subject to the gauche effect . Due to hyperconjugation (
), the gauche conformation (60°) is often stabilized relative to the anti conformation (180°), particularly when protonated or chelated to a metal ion.
Computational Methodology: The "Virtual Truth"
Before synthesis, the conformational ensemble should be mapped computationally.
Workflow Diagram
The following Graphviz diagram outlines the standard workflow for conformational analysis of this scaffold.
Caption: Workflow for determining the solution-phase conformational ensemble of morpholine derivatives.
Protocol 1: Computational Conformational Search
Force Field Minimization: Use OPLS4 or MMFF94 to generate an initial pool of rotamers. Focus on the C2-N4 and N-C(ethyl)-C(ethyl) torsions.
DFT Refinement: Optimize low-energy conformers using Density Functional Theory (DFT).
Recommended Functional:
B97X-D (includes dispersion corrections critical for folding).
Basis Set: 6-311+G(d,p).
Solvation: Perform calculations in vacuum (to simulate hydrophobic pockets) and implicit water (PCM model) to estimate the energetic cost of desolvation.
Experimental Validation: The "Observed Truth"
Computational models must be validated by physical data. NMR spectroscopy is the gold standard for solution-phase analysis.
Protocol 2: NMR Analysis of Ring Pucker
Objective: Determine if the C2-substituent is Axial or Equatorial.
Sample Prep: Dissolve 5 mg of compound in
(promotes IMHB) and (disrupts IMHB) to compare shifts.
Experiment: Acquire 1H-NMR with high resolution (>400 MHz).
Analysis (The Karplus Relationship):
Focus on the Vicinal Coupling Constants (
) between H2 and H3 protons.
Axial-Axial (
): Large coupling (10–12 Hz). Indicates the proton at C2 is Axial (thus Substituent is Equatorial).
Axial-Equatorial (
): Small coupling (2–5 Hz).
Decision Rule: If the multiplet at C2 shows a large coupling constant (>10 Hz), the substituent is Equatorial (Preferred).
Protocol 3: NOESY/ROESY for Side Chain Folding
Objective: Determine the proximity of the ethanamine tail to the ring.
Target Signals: Look for cross-peaks between the Ethanamine CH2 protons and the C2/C6 ring protons .
Interpretation:
Strong NOE between Ethanamine and C2-H
Folded/Compact conformation.
No NOE
Extended/Linear conformation.
Quantitative Data Summary: Expected Parameters
Parameter
Value (Chair-Eq)
Value (Chair-Ax)
Interpretation
10.5 - 12.0 Hz
2.0 - 4.0 Hz
Large confirms equatorial substituent.
2.5 - 4.0 Hz
2.5 - 4.0 Hz
Less diagnostic; use for confirmation.
0.0 kcal/mol
+1.4 - 2.8 kcal/mol
Equatorial is thermodynamically dominant.
N-Inversion Barrier
~6-8 kcal/mol
~6-8 kcal/mol
Fast exchange at RT; average signals seen.
Case Study: Pharmacological Implications
In the context of Norepinephrine Reuptake Inhibitors (NRIs) like Reboxetine analogues, the conformation of the morpholine ring dictates binding affinity.
The "Active" Shape: The binding pocket typically requires the aryl group at C2 to be equatorial to fit a hydrophobic sub-pocket.
The Protonation Switch: Under physiological pH (7.4), the morpholine nitrogen is protonated (
). This locks the N-inversion and creates a specific cationic pharmacophore. The ethanamine tail can then engage in ionic interactions with Aspartate residues in the receptor.
Signaling Pathway Relevance (PI3K Example)
Many 2-substituted morpholines act as kinase inhibitors.[1] The following diagram illustrates the pathway where this scaffold interferes.
Caption: Morpholine derivatives inhibit the PI3K/Akt/mTOR pathway by competing for the ATP binding site.
References
Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem Technical Support Team. (2025).[1][2][3][4]
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. (2023).[3][5][6]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. (2023).[3][5][6]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. (2021).[5][7][8]
Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. (2010).[3]
Bioavailability Predictions for 2-(2-Methylmorpholin-4-yl)ethan-1-amine Scaffolds
Executive Summary: The "Privileged" Linker In modern medicinal chemistry, the 2-(2-Methylmorpholin-4-yl)ethan-1-amine moiety represents a high-value "privileged scaffold." It serves as a critical linker in kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Linker
In modern medicinal chemistry, the 2-(2-Methylmorpholin-4-yl)ethan-1-amine moiety represents a high-value "privileged scaffold." It serves as a critical linker in kinase inhibitors (e.g., mTOR/PI3K targets) and CNS-active agents. Unlike the unsubstituted morpholine, the 2-methyl substitution introduces a "chiral switch" that modulates three critical bioavailability parameters:
Lipophilicity Tuning: Slight increase in LogP without compromising water solubility.
Metabolic Shielding: Steric hindrance protects the morpholine ring from oxidative metabolism (specifically CYP450-mediated ring hydroxylation).
Conformational Bias: The methyl group locks the ring into a specific chair conformation, potentially improving target binding entropy.
This guide provides a self-validating framework for predicting and assessing the bioavailability of this specific scaffold.
Physicochemical Profiling: The Foundation
Before wet-lab testing, the scaffold's baseline properties must be established. The 2-methyl group creates a chiral center, meaning (R) and (S) enantiomers may exhibit distinct pharmacokinetic (PK) profiles despite identical physicochemical metrics.
Comparative Properties Table
Property
Unsubstituted Morpholine Scaffold
2-Me-Morpholine Scaffold
Impact on Bioavailability
LogP (Predicted)
-0.86
-0.33
Improved passive membrane permeability due to increased lipophilicity.
pKa (Ring N)
8.36
~8.1 - 8.2
Slight reduction in basicity reduces lysosomal trapping.
TPSA
12.0 Ų (Tertiary amine + Ether)
12.0 Ų
Remains well below the 140 Ų threshold for cell permeability.
Rotatable Bonds
2
2
Maintains flexibility for binding but rigid enough to limit entropic penalty.
Chirality
Achiral
Chiral (R/S)
Enantiomers may interact differently with efflux transporters (P-gp).
Expert Insight: The primary amine tail (ethan-1-amine) usually serves as the attachment point (e.g., amide coupling). Therefore, bioavailability predictions should focus on the tertiary amine within the ring, as the primary amine's pKa (~10.5) will be neutralized upon derivatization.
In Silico Prediction Framework
Do not rely on a single algorithm. Use a consensus approach to filter candidates before synthesis.
Computational Workflow
The following Graphviz diagram outlines the decision logic for selecting high-bioavailability derivatives.
Figure 1: In silico consensus workflow. Note that the 2-methyl group is specifically introduced to pass the "Metabolic Site Prediction" node by blocking the C-2 position.
In Vitro Permeability Protocols (The "Wet Lab")
To validate the predictions, use the Caco-2 Permeability Assay . This is the industry gold standard for predicting human intestinal absorption because it assesses both passive diffusion and active efflux (P-gp).
Protocol: Caco-2 Bidirectional Transport
Objective: Determine the Apparent Permeability Coefficient (
Apical to Basolateral (A-B): Add 10 µM test compound to the Apical chamber.
Basolateral to Apical (B-A): Add 10 µM test compound to the Basolateral chamber (in separate wells).
Incubation: Incubate at 37°C for 120 minutes with orbital shaking (50 rpm).
Sampling: Collect 100 µL aliquots from the receiver compartment at T=0, 60, and 120 min.
Analysis: Quantify using LC-MS/MS (MRM mode).
Calculation
: Rate of permeation (slope of mass vs. time).
: Surface area of insert ().
: Initial concentration.
Interpretation for 2-Me-Morpholine Scaffolds:
cm/s: Good oral bioavailability predicted.
Efflux Ratio (
) > 2.0: Indicates the compound is a P-gp substrate.[3]
Action: If ER > 2.0, the 2-methyl group may not be sufficient. Consider capping the primary amine with a lipophilic group to mask the charge.
Metabolic Stability & Structural Optimization
The primary failure mode for morpholine scaffolds is oxidative metabolism. The 2-methyl substitution is a strategic "metabolic block."
Mechanism of Action
Unsubstituted morpholines undergo N-dealkylation or
-carbon hydroxylation (leading to ring opening). The 2-methyl group sterically hinders the CYP450 enzyme from accessing the -carbon.
Figure 2: Metabolic fate. The 2-methyl substitution (Pathway 2) significantly slows down ring hydroxylation compared to unsubstituted morpholine.
Microsomal Stability Assay Protocol
Objective: Determine Intrinsic Clearance (
).
Incubation: 1 µM test compound + 0.5 mg/mL Human Liver Microsomes (HLM).
Initiation: Add NADPH regenerating system.
Timepoints: 0, 5, 15, 30, 45 min.
Quench: Cold acetonitrile with internal standard.
Result: Calculate
.
Target:
min for a viable lead.
References
Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies."
Scalable manufacturing process for 2-(2-Methylmorpholin-4-yl)ethan-1-amine
An Application Note and Scalable Manufacturing Protocol for 2-(2-Methylmorpholin-4-yl)ethan-1-amine Authored by: A Senior Application Scientist Abstract This document provides a detailed technical guide for the scalable...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Scalable Manufacturing Protocol for 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for the scalable manufacturing of 2-(2-Methylmorpholin-4-yl)ethan-1-amine, a key building block in modern medicinal chemistry. Morpholine derivatives are prevalent structural motifs in numerous FDA-approved pharmaceuticals, making robust and efficient synthesis routes critical for drug development and commercialization.[1] This guide moves beyond a simple recitation of steps to explain the underlying process chemistry, justify the selection of reagents and conditions, and provide a self-validating protocol complete with in-process controls (IPCs) and quality control (QC) parameters. The proposed synthesis is a multi-step process designed for scalability, safety, and efficiency, beginning from readily available starting materials.
Strategic Overview: A Retrosynthetic Approach
The manufacturing strategy is built upon a convergent synthesis that ensures high throughput and simplifies purification. The core heterocyclic structure, 2-methylmorpholine, is first synthesized and then coupled with a two-carbon amine synthon. This approach is advantageous for large-scale production as it allows for the preparation and purification of key intermediates independently.
The chosen pathway involves a two-stage process:
Synthesis of 2-Methylmorpholine: Achieved via the cyclization of a suitable amino alcohol precursor. This is a well-established transformation in heterocyclic chemistry.[2]
N-Alkylation and Reduction: The 2-methylmorpholine intermediate is N-alkylated using 2-chloroacetonitrile, a cost-effective and reactive C2-synthon. The resulting nitrile is then reduced to the target primary amine. This two-step sequence is highly reliable and generally proceeds with high yields.
Application Notes and Protocols for Handling and Storage of Hygroscopic Morpholine Amines
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic morpholine amines. Emphasizing scientific principle...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic morpholine amines. Emphasizing scientific principles and field-proven best practices, these protocols are designed to ensure the chemical integrity, experimental accuracy, and safety of these versatile yet sensitive compounds.
Introduction: The Challenge of Hygroscopicity in Morpholine Amines
Morpholine and its derivatives are indispensable building blocks in modern chemistry, finding applications from pharmaceuticals to corrosion inhibition.[1] A critical, yet often underestimated, property of many morpholine amines is their hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[2][3] This seemingly simple characteristic can have profound implications, leading to:
Chemical Degradation: Absorbed water can act as a reagent, leading to hydrolysis, or as a catalyst for other degradation pathways.
Inaccurate Quantification: The measured weight of a hygroscopic compound can be significantly inflated by an unknown amount of water, leading to errors in solution preparation and stoichiometric calculations.
Altered Physical Properties: Moisture absorption can lead to changes in the physical state of the material, such as clumping or "melting," which complicates handling and dispensing.[4]
Compromised Experimental Reproducibility: Inconsistent water content between batches or even between aliquots of the same batch can lead to variability in experimental results.
This guide provides a systematic approach to mitigating these challenges through a deep understanding of the underlying chemical principles and the implementation of robust handling and storage protocols.
The Science of Instability: Degradation Pathways
Proper handling protocols are rooted in understanding the mechanisms by which hygroscopic morpholine amines can degrade. The primary pathways of concern are:
Reaction with Atmospheric Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamic acids and their salts.[2][5][6] This reaction is often facilitated by the presence of absorbed water. The formation of these non-volatile salts can alter the perceived purity and concentration of the amine.
Hydrolysis: While the morpholine ring itself is relatively stable, substituents on the ring or the nitrogen atom may be susceptible to hydrolysis, particularly under conditions of elevated temperature or in the presence of acidic or basic impurities.
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, which may be catalyzed by light or trace metal impurities.
Formation of Nitrosamines: Secondary amines, such as morpholine, can react with nitrosating agents (e.g., nitrites, oxides of nitrogen) to form N-nitrosamines, which are a class of potent carcinogens.[2] While this is more of a concern during chemical reactions, the potential for nitrosating agents to be present as impurities or to form from atmospheric oxides of nitrogen warrants consideration.
The potential degradation products of the morpholine moiety under various stress conditions can include 2-(2-aminoethoxy) ethanol, ethanolamine, and ammonia, among others.[7]
Core Protocols for Storage and Handling
Receiving and Initial Inspection
A thorough inspection upon receipt is the first line of defense in maintaining the integrity of hygroscopic morpholine amines.
Protocol 3.1: Initial Receipt and Inspection
Examine Packaging Integrity: Upon receipt, carefully inspect the outer packaging for any signs of damage that could compromise the inner container's seal.
Inspect the Primary Container: The primary container should be sealed and free from any cracks, leaks, or other defects. For liquid amines, check for any discoloration or the presence of precipitates.
Verify Supplier Information: Ensure the supplier's label, product information, and lot number are clearly visible and match the order specifications.
Review the Certificate of Analysis (CoA): The CoA provides critical information on the purity, water content at the time of packaging, and other quality control parameters. This serves as a baseline for future assessments of the material's integrity.
Document and Quarantine: Record the date of receipt and assign a unique laboratory tracking number. If there are any concerns about the integrity of the material, quarantine it in a designated area until its quality can be verified.
Diagram 1: Decision Workflow for Receiving Hygroscopic Morpholine Amines
Caption: Workflow for incoming inspection of hygroscopic amines.
Storage Conditions
The primary goal of storage is to minimize exposure to atmospheric moisture and other potential reactants.
Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Argon or Nitrogen) headspace.
Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Temperature
Cool and consistent (as per manufacturer's recommendation).
Reduces the rate of potential degradation reactions. Avoid temperature cycling to prevent pressure changes that could compromise seals.
Container
Original manufacturer's container with a tight-fitting seal. If repackaging is necessary, use amber glass or compatible plastic (e.g., polyethylene, polypropylene) with a high-integrity cap.[8]
Protects from light, which can catalyze oxidative degradation, and ensures a barrier against moisture ingress.
Location
Designated, well-ventilated, and dry chemical storage area.
Segregates from incompatible materials and minimizes ambient humidity.
Desiccation
Store within a desiccator containing an appropriate desiccant.
Provides an additional layer of protection against moisture.
Table 1: Recommended Storage Conditions for Hygroscopic Morpholine Amines
Handling in the Laboratory
All handling of hygroscopic morpholine amines should be conducted in a manner that minimizes exposure to the atmosphere.
Protocol 3.2: General Handling and Dispensing
Work in a Controlled Environment: Whenever possible, handle these compounds in a glove box with a controlled inert atmosphere. If a glove box is not available, work quickly and efficiently in a fume hood with good ventilation.
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound.
Inert Gas Blanket: When dispensing from the primary container, use a gentle stream of dry nitrogen or argon to blanket the material and prevent the ingress of moist air.
Use Appropriate Tools: Use clean, dry spatulas, syringes, or cannulas for transferring the material.
Secure Sealing: Immediately after dispensing, securely reseal the container, preferably with a fresh application of paraffin film around the cap to reinforce the seal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Diagram 2: Inert Atmosphere Dispensing Technique
Caption: Dispensing a hygroscopic liquid under an inert atmosphere.
Experimental Protocols
Weighing Hygroscopic Morpholine Amines
Accurate weighing is critical for experimental success.
Protocol 4.1: Accurate Weighing
Container Preparation: Use a clean, dry weighing vessel with a cap or stopper (e.g., a vial or a small beaker).
Tare the Vessel: Place the capped vessel on the analytical balance and tare to zero.
Rapid Dispensing: In a controlled environment (ideally a glove box or under an inert gas stream), quickly add the desired amount of the hygroscopic amine to the weighing vessel.
Immediate Capping and Weighing: Immediately cap the vessel and place it back on the balance to record the weight. The goal is to obtain a stable reading before significant moisture uptake occurs.[4][9]
Weighing by Difference (for solution preparation):
a. Weigh the capped container with the hygroscopic amine.
b. Transfer the amine to the reaction or dissolution flask.
c. Reweigh the capped container to determine the exact amount of amine transferred.
Preparation of Stock Solutions
Preparing a concentrated stock solution is often preferable to repeatedly weighing small amounts of a hygroscopic solid.
Protocol 4.2: Stock Solution Preparation
Solvent Selection and Preparation: Use a dry, anhydrous solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Vessel Preparation: Use a flame-dried or oven-dried volumetric flask equipped with a septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
Amine Transfer: Using the weighing by difference method described in Protocol 4.1, transfer the hygroscopic amine to the volumetric flask.
Dissolution: Add a portion of the anhydrous solvent to the flask and dissolve the amine completely.
Dilution to Volume: Carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
Homogenization and Storage: Cap the flask, invert several times to ensure homogeneity, and store under an inert atmosphere. If the solution is to be stored for an extended period, it is advisable to transfer it to smaller, sealed vials to minimize headspace and repeated access to the main stock.
Analytical Monitoring of Stability
Regularly assessing the purity and water content of hygroscopic morpholine amines is crucial, especially for long-term storage or when used in sensitive applications.
Analytical Technique
Parameter Measured
Purpose
Karl Fischer Titration
Water Content
Quantifies the amount of absorbed moisture, which is essential for accurate concentration calculations.
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC)
Purity and Degradation Products
Separates and quantifies the parent amine from potential degradation products, providing a direct measure of stability.[10][11]
Mass Spectrometry (MS)
Identification of Degradation Products
Coupled with GC or LC, MS can help identify the chemical structures of any degradation products that may have formed.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Integrity
Can detect changes in the chemical structure of the amine and the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional Group Analysis
Can indicate the presence of degradation products through changes in characteristic functional group absorptions (e.g., carbonyls from oxidation).[12]
Table 2: Analytical Techniques for Stability Monitoring
Conclusion
The successful use of hygroscopic morpholine amines in research and development hinges on a proactive and scientifically informed approach to their handling and storage. By understanding the chemical vulnerabilities of these compounds and implementing the rigorous protocols outlined in this guide, researchers can ensure the integrity of their materials, the accuracy of their results, and a safe laboratory environment. Adherence to these principles will ultimately contribute to the robustness and reproducibility of scientific outcomes.
References
USDA. (2001, February 15). Morpholine. Retrieved from [Link]
PubMed. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from [Link]
MDPI. (2024, July 31). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst under Ambient Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Carbon Dioxide Contamination of Aqueous Morpholine Solutions and Effects on Secondary Coolant Chemistry Under CANDU Conditions. Retrieved from [Link]
Figshare. (2021, April 7). Carbon Dioxide Contamination of Aqueous Morpholine Solutions and Effects on Secondary Coolant Chemistry Under CANDU Conditions. Retrieved from [Link]
PubMed Central. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Retrieved from [Link]
Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Packaging: Essential Solutions for High-Purity Amines. Retrieved from [Link]
ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]
ACG World. (n.d.). IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. Retrieved from [Link]
Alcami. (2024, May 31). Unlocking Precision: Best Practices in Aliquoting / Sampling. Retrieved from [Link]
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]
PubMed Central. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
kelid1.ir. (2001, July 15). Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments1. Retrieved from [Link]
MDPI. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Retrieved from [Link]
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
PubMed Central. (2026, January 16). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. Retrieved from [Link]
ASTM International. (n.d.). ASTM D280-01 - Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the. Retrieved from [Link]
ResearchGate. (2023, January 27). Hygroscopic material packing. Retrieved from [Link]
ASTM International. (2020, October 15). D3201/D3201M Standard Test Method for Hygroscopic Properties of Fire-Retardant Wood and Wood-Based Products. Retrieved from [Link]
PubMed. (2021, November 10). Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes. Retrieved from [Link]
AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]
Organic Letters. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]
ASTM International. (2019, June 1). Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments. Retrieved from [Link]
ResearchGate. (2019, March 18). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]
PubMed. (2013, January 14). Stability studies of binary and ternary mixtures containing morphine, midazolam, levomepromazine and hyoscine butylbromide for parenteral administration. Retrieved from [Link]
ResearchGate. (n.d.). Case Studies of Amine Sweetening Corrosion Incidents. Retrieved from [Link]
ANSI Webstore. (n.d.). ASTM D280-01(2023) - Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments. Retrieved from [Link]
ALL-ABOUT-CIRCUITS. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]
Minimizing side reactions during 2-(2-Methylmorpholin-4-yl)ethan-1-amine coupling
Technical Support Center: 2-(2-Methylmorpholin-4-yl)ethan-1-amine Coupling Welcome to the technical support guide for minimizing side reactions during the amide coupling of 2-(2-Methylmorpholin-4-yl)ethan-1-amine. This r...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(2-Methylmorpholin-4-yl)ethan-1-amine Coupling
Welcome to the technical support guide for minimizing side reactions during the amide coupling of 2-(2-Methylmorpholin-4-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for this amine?
For a balance of efficiency and minimization of side reactions, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly recommended.[1][2] HATU promotes rapid coupling, which is effective for sterically hindered substrates and significantly suppresses racemization of the carboxylic acid partner.[1] While more economical carbodiimides like EDC are viable, they often require additives like OxymaPure or HOBt to achieve similar levels of efficiency and stereopreservation.[3][4]
Q2: My starting carboxylic acid is chiral. How concerned should I be about racemization?
Very concerned. Racemization of the activated carboxylic acid, particularly at the α-carbon, is a primary side reaction in amide coupling.[5][6][7] It occurs via the formation of a planar oxazolone intermediate.[6] To mitigate this, you must:
Use a modern coupling reagent system known to suppress racemization, such as HATU or EDC/OxymaPure.[1][8][9][10]
Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine.[5]
Maintain low reaction temperatures (e.g., 0 °C to room temperature).
Q3: The amine contains a tertiary morpholine nitrogen. Do I still need to add an external base like DIPEA?
Yes. While the morpholine nitrogen is basic, it is generally not sufficient to efficiently deprotonate the carboxylic acid and neutralize the acid salts generated during the reaction (e.g., HCl if using an amine salt, or HPF₆ from HATU). An external, non-nucleophilic base like DIPEA is crucial for ensuring the reaction proceeds efficiently.[11][12] Typically, 2-3 equivalents of base are used.
Q4: How can I effectively monitor the reaction's progress?
The most effective tool is Liquid Chromatography-Mass Spectrometry (LC-MS). It allows you to monitor the consumption of the starting carboxylic acid and the formation of the desired product. It will also reveal the presence of major byproducts, such as N-acylurea if you are using a carbodiimide reagent.[13] Thin Layer Chromatography (TLC) can also be used but may not resolve the product from all starting materials or byproducts, especially given the polar nature of the product.
Q5: My reaction is clean by LCMS, but I'm struggling with purification. What are my options?
The product is a polar, basic compound, which can make purification challenging.[14][15]
Aqueous Workup: Perform an acid/base extraction. Dissolve the crude material in a solvent like ethyl acetate or dichloromethane. Wash with a mild basic solution (e.g., saturated NaHCO₃) to remove unreacted acid and acidic byproducts. Then, wash with brine.
Chromatography:
Reverse-Phase HPLC: This is often the most effective method for purifying polar compounds.[16]
Normal-Phase Chromatography: The product may streak on standard silica gel due to its basicity.[14] You can try treating the silica with a small amount of triethylamine or ammonia in the eluent (e.g., 1-2% in a DCM/Methanol gradient) to improve peak shape.[14] Alternatively, specialized media like amino-functionalized silica can be used.[17]
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into specific problems, their chemical origins, and actionable solutions.
Problem 1: Low or No Product Formation
A lack of product formation points to an issue with one of the core steps of the reaction: acid activation or nucleophilic attack.
Potential Cause A: Inefficient Carboxylic Acid Activation
Why it happens: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an OAt-active ester with HATU, or an O-acylisourea with EDC) for the amine to attack.[18][19] If this activation is slow or fails, the reaction stalls. This can be due to poor reagent quality, insufficient base, or the use of a coupling agent that isn't potent enough for your specific substrate.[9]
Solutions:
Verify Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions. HATU and similar reagents are moisture-sensitive.
Switch to a Stronger Reagent: If using EDC/HOBt, consider switching to HATU or COMU, which are generally more efficient, especially for challenging couplings.[4][9]
Ensure Proper Basicity: The initial deprotonation of the carboxylic acid is critical.[11][18] Ensure at least 2 equivalents of a hindered base like DIPEA are used.
Potential Cause B: Hydrolysis of Activated Species
Why it happens: The activated carboxylic acid intermediate is highly susceptible to hydrolysis by any water present in the reaction mixture.[9] This reverts the intermediate back to the starting carboxylic acid, effectively killing the reaction.
Solutions:
Use Anhydrous Solvents: Use freshly dried solvents (e.g., DMF, DCM) with low water content.
Work Under Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
Problem 2: Formation of a Major Byproduct (Especially with EDC/DCC)
When using carbodiimides like EDC or DCC, a common and often difficult-to-remove side product is N-acylurea.[13][20]
Mechanism of N-Acylurea Formation
Why it happens: The desired reaction pathway involves the amine attacking the reactive O-acylisourea intermediate. However, this intermediate can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable and unreactive N-acylurea.[21][22] This side reaction consumes the activated acid and reduces the yield of the desired amide.[3]
Solutions:
Use an Additive: This is the most critical solution. Additives like 1-Hydroxybenzotriazole (HOBt) or, more preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea intermediate much faster than it can rearrange.[3][10][23] This forms a new active ester (OBt or Oxyma ester) which is more stable towards rearrangement but still highly reactive towards the amine.[3][23]
Control Stoichiometry: Avoid using a large excess of the carbodiimide reagent.
Purification: N-acylurea byproducts can sometimes be removed by trituration or careful chromatography, but preventing their formation is a far better strategy.
Problem 3: Racemization of the Carboxylic Acid Partner
Preserving the stereochemical integrity of a chiral carboxylic acid is paramount, particularly in drug development.
Mechanism of Racemization
Why it happens: The primary mechanism involves the formation of a 5(4H)-oxazolone.[6] The activated carboxylic acid of an N-protected amino acid (or similar chiral acid) can cyclize. The proton at the chiral α-carbon of this planar oxazolone is acidic and can be removed by a base, leading to a loss of stereochemistry.[6][7]
Solutions:
Choose the Right Reagent/Additive Combination: Uronium reagents containing a 7-azabenzotriazole moiety, like HATU, are superior at suppressing racemization compared to their benzotriazole counterparts (like HBTU).[1][2] For carbodiimide couplings, additives are essential. OxymaPure has been shown to be highly effective, in some cases superior to HOBt, at minimizing racemization.[5][24]
Select the Proper Base: The basicity and steric hindrance of the base matter.[5] Highly basic, sterically small bases (like triethylamine) can more easily abstract the α-proton from the oxazolone intermediate. A bulkier, weaker base like DIPEA or 2,4,6-collidine is preferred.[5]
Maintain Low Temperatures: Running the activation and coupling steps at 0 °C can significantly reduce the rate of oxazolone formation and subsequent racemization.
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
Reagent
Equivalents (vs. Limiting Reagent)
Notes
Carboxylic Acid
1.0 - 1.2
Use a slight excess if the amine is more valuable.
2-(2-Methylmorpholin-4-yl)ethan-1-amine
1.0 - 1.2
Use a slight excess if the acid is more valuable.
Coupling Agent (HATU or EDC)
1.1 - 1.3
A slight excess ensures full activation of the acid.
Additive (OxymaPure or HOBt)
1.1 - 1.3
Use equimolar amounts with the coupling agent.
Base (DIPEA)
2.0 - 3.0
Essential for neutralizing acids and driving the reaction.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF or DCM.
Reagent Addition: Add HATU (1.1 eq) and OxymaPure (1.1 eq, optional but recommended) to the solution.
Base: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 1-2 minutes.
Activation: Stir the mixture at room temperature for 15-30 minutes to ensure full formation of the active ester. You can monitor this by LC-MS.
Amine Addition: Add 2-(2-Methylmorpholin-4-yl)ethan-1-amine (1.05 eq) to the reaction mixture.
Reaction: Stir at room temperature for 2-12 hours. Monitor progress by LC-MS until the limiting reagent is consumed.
Workup & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove excess acid and Oxyma), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by an appropriate chromatographic method.
Protocol 2: Economical Coupling using EDC/OxymaPure
Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), OxymaPure (1.2 eq), and 2-(2-Methylmorpholin-4-yl)ethan-1-amine (1.05 eq) in anhydrous DMF or DCM.
Cooling: Cool the solution to 0 °C in an ice bath.
Base: Add DIPEA (2.5 eq).
Initiation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor progress by LC-MS.
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The aqueous washes are particularly important here to remove the urea byproduct from EDC.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: Troubleshooting workflow for common amide coupling issues.
Diagram 2: Carbodiimide Coupling - Desired vs. Side Reactions
Caption: Role of additives in preventing N-acylurea formation.
References
The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
HATU: a third-generation coupling reagent. (2024). ChemicalBook.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
Acylurea. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents. (n.d.). BenchChem.
Purification of strong polar and basic compounds. (2023, January 7). r/Chempros. Reddit. [Link]
Izdebski, J., Orłowska, E., & Gumułka, J. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 539-541.
Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (n.d.). Royal Society of Chemistry.
peptide racemization Racemization is the process where a chiral amino acid loses its stereochemical integrity. (n.d.). uisxat.wiki.
Zhang, X., Li, Y., Wu, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
HATU. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
N-acylurea Definition. (n.d.). Fiveable.
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). BenchChem.
OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (n.d.). BenchChem.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022).
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
Ofner, C. M., & Bubnis, W. A. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Morpholine Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the low reactivity of sterically hindered morpholine amines. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure scientifically sound solutions.
I. Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Question 1: My C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a sterically hindered morpholine is failing or giving very low yields. What are the likely causes and how can I fix it?
Low yields in C-N cross-coupling reactions involving bulky morpholine derivatives are a common hurdle. The primary culprits are steric hindrance impeding the approach of the amine to the metal center and reduced nucleophilicity of the morpholine nitrogen.
Underlying Causes:
Steric Hindrance: The bulky substituents on or near the morpholine nitrogen physically block the amine from coordinating effectively with the palladium catalyst. This slows down or prevents the crucial reductive elimination step that forms the C-N bond.
Reduced Nucleophilicity: The electron-withdrawing effect of the ether oxygen in the morpholine ring decreases the electron density on the nitrogen atom.[1] This makes it a weaker nucleophile compared to acyclic secondary amines or even piperidine.[2][3]
Catalyst Deactivation: The sterically demanding environment can lead to catalyst decomposition or the formation of inactive palladium species.
Competitive Side Reactions: In some cases, side reactions like β-hydride elimination can become dominant if the desired C-N bond formation is slow.[4]
Troubleshooting Workflow:
Here is a systematic approach to troubleshoot and optimize your reaction:
Caption: A decision-making workflow for troubleshooting C-N cross-coupling reactions.
Step-by-Step Solutions:
Ligand Selection is Critical: The choice of phosphine ligand is paramount for coupling sterically hindered amines. Bulky, electron-rich ligands are essential to promote oxidative addition and facilitate reductive elimination.
Action: Switch to specialized ligands designed for hindered substrates.
Rationale: These ligands create a more open coordination sphere around the palladium, accommodating the bulky morpholine, and their electron-donating nature increases the catalyst's reactivity.[5][6]
Recommended Ligands:
Buchwald-type biarylphosphine ligands: RuPhos, XPhos, and their derivatives are highly effective for coupling sterically demanding secondary amines.[4]
Ferrocene-derived ligands: Hartwig's group has developed ferrocene-based ligands that show excellent activity.[5]
Optimize Base and Solvent: The base plays a crucial role in deprotonating the amine and activating the catalyst. A non-nucleophilic, strong base is often required.
Action: Screen different bases and solvents.
Rationale: A stronger base can more effectively deprotonate the less acidic N-H of a hindered amine. The solvent can influence catalyst solubility and stability.
Recommendations:
Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective than weaker bases like cesium carbonate (Cs₂CO₃) for hindered amines.
Solvents: Toluene, dioxane, or THF are common choices. Dioxane has been shown to improve yields in some cases of aryl iodide coupling.[5]
Adjust Reaction Temperature and Time:
Action: Incrementally increase the reaction temperature and extend the reaction time.
Rationale: The higher activation energy barrier due to steric hindrance may require more thermal energy to overcome. Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption.
Consider Alternative Catalytic Systems:
Action: If palladium-based systems fail, explore copper-catalyzed C-N coupling (Ullmann condensation).
Rationale: Copper catalysts can sometimes be more effective for coupling sterically hindered partners, especially with the development of new, highly active ligand systems.[7][8] Recent research has identified novel pyrrole-ol ligands that facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[7][8]
Question 2: My acylation reaction of a hindered morpholine with an acyl chloride or anhydride is sluggish and incomplete. How can I drive it to completion?
Acylation of sterically hindered morpholines can be challenging due to the reduced nucleophilicity of the nitrogen and steric clashes with the electrophile.
Underlying Causes:
Low Nucleophilicity: As mentioned, the morpholine nitrogen is inherently less nucleophilic.[1]
Steric Hindrance: The substituents on the morpholine ring can hinder the approach of the bulky acylating agent.
Reversibility: In some cases, the reaction may be reversible, especially if a weak base is used to scavenge the acid byproduct.
Troubleshooting Protocol:
Employ a Stronger Acylating Agent:
Action: If using an anhydride, switch to the corresponding acyl chloride.
Rationale: Acyl chlorides are generally more reactive electrophiles than anhydrides.
Utilize a Catalyst:
Action: Add a catalytic amount of a nucleophilic catalyst.
Rationale: These catalysts form a highly reactive intermediate with the acylating agent, which is then more readily attacked by the hindered amine.
Recommended Catalysts:
4-Dimethylaminopyridine (DMAP): A classic and highly effective catalyst for acylation reactions.
Bismuth(III) triflate (Bi(OTf)₃): A Lewis acid catalyst that can activate hindered alcohols and can be effective for acylations.[9]
Zinc perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O]: Has been shown to be a highly efficient catalyst for the acylation of sterically hindered alcohols and amines under solvent-free conditions.[9]
Optimize the Base:
Action: Use a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl from an acyl chloride).
Rationale: The choice of base is critical to prevent unwanted side reactions. A hindered, non-nucleophilic base will not compete with the morpholine for the acylating agent.
Recommended Bases:
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA, Hünig's base): These are standard choices. DIPEA is particularly useful for sensitive substrates due to its increased steric bulk and lower nucleophilicity.[10]
Pyridine: Can act as both a base and a catalyst.
Solvent and Temperature Considerations:
Action: Use a polar, aprotic solvent and consider increasing the temperature.
Rationale: Solvents like dichloromethane (DCM), acetonitrile (MeCN), or THF are suitable. Heating the reaction can provide the necessary energy to overcome the activation barrier.
High yields under mild, solvent-free conditions.[9]
Question 3: I am attempting a nucleophilic substitution (Sₙ2) reaction with a hindered morpholine and an alkyl halide, but the reaction is not proceeding. What should I do?
Sₙ2 reactions are highly sensitive to steric hindrance on both the nucleophile and the electrophile.[2] A hindered morpholine will be a poor nucleophile for a standard Sₙ2 reaction.
Underlying Causes:
Steric Repulsion: The bulky groups on the morpholine prevent the required backside attack on the alkyl halide's σ* orbital.[2]
Over-alkylation: If any product does form, the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[11][12][13]
Troubleshooting Strategy:
Activate the Leaving Group:
Action: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate (R-OTf) or tosylate (R-OTs).
Rationale: Iodide, triflate, and tosylate are much better leaving groups, which can lower the activation energy of the reaction.
Increase Nucleophilicity with a Strong Base:
Action: Deprotonate the morpholine with a strong, non-nucleophilic base like sodium hydride (NaH) before adding the alkyl halide.
Rationale: This generates the corresponding amide anion, which is a significantly stronger nucleophile. This approach is only suitable if the alkyl halide is not prone to elimination.
Change the Solvent:
Action: Use a polar aprotic solvent.
Rationale: Solvents like DMF or DMSO can accelerate Sₙ2 reactions by solvating the cation but leaving the nucleophile relatively "bare" and more reactive.
Increase Temperature:
Action: Heat the reaction, but monitor carefully for side reactions.
Rationale: Increased temperature provides the energy to overcome the steric barrier. However, it can also promote the competing elimination (E2) reaction, especially with secondary or tertiary alkyl halides.
Caption: Key factors influencing the success of Sₙ2 reactions with hindered morpholines.
II. Frequently Asked Questions (FAQs)
Q1: Why is morpholine less reactive than piperidine?
The primary reason is the presence of the oxygen atom in the morpholine ring. Oxygen is more electronegative than carbon, so it withdraws electron density from the nitrogen atom via an inductive effect. This makes the nitrogen lone pair less available for donation to an electrophile, thus reducing both its basicity and nucleophilicity compared to piperidine.[1] Studies have shown that morpholine-derived enamines are orders of magnitude less reactive than those derived from pyrrolidine or piperidine.[3]
Q2: Can I use a protecting group strategy to overcome low reactivity?
While not a direct solution for low reactivity, protecting groups are crucial when other functional groups in the molecule might compete in the reaction. For instance, if you have a hydroxyl group elsewhere in your molecule, you would protect it before attempting to functionalize the morpholine nitrogen. A more relevant strategy to temporarily reduce the reactivity of a more reactive amine in the presence of a hindered one is the reversible reaction with CO₂ to form a carbamate, which can be reversed by heating.[14][15]
Q3: Are there any computational tools to predict the reactivity of my specific hindered morpholine?
Yes, Density Functional Theory (DFT) calculations can be a powerful tool. Computational models can be used to calculate properties like the pKb of the amine, which correlates with its basicity.[16] More advanced calculations can model the transition state energies for a given reaction, providing insight into the activation barriers and helping to predict whether a reaction is likely to proceed under certain conditions. These tools can help in the rational design of catalysts and reaction conditions.[17]
Q4: My hindered morpholine is a liquid. Should I purify it before use?
Absolutely. Amines, including morpholine, can absorb water and carbon dioxide from the atmosphere, forming hydrates and carbonates, respectively. These impurities can interfere with your reaction, especially if you are using organometallic catalysts or strong bases. It is good practice to distill liquid amines or dry them over a suitable desiccant (like KOH or CaH₂) before use.
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Royal Society of Chemistry.[Link]
Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC. National Center for Biotechnology Information.[Link]
A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. [Link]
Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst - ResearchGate. [Link]
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]
Nucleophilicity of Amines Definition - Organic Chemistry II Key Term - Fiveable. [Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC. National Center for Biotechnology Information.[Link]
multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC. National Center for Biotechnology Information.[Link]
Amine Reactivity - MSU chemistry. Michigan State University.[Link]
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. National Center for Biotechnology Information.[Link]
Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model - American Chemical Society. American Chemical Society Publications.[Link]
6 questions with answers in MORPHOLINES | Science topic - ResearchGate. [Link]
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. [Link]
Copper(I)-Catalyzed Intramolecular Tandem Acylation/O-Arylation under Mild Conditions: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-ones and G-Quadruplex-Targeting Analogues - PMC. National Center for Biotechnology Information.[Link]
Morpholine - USDA. United States Department of Agriculture.[Link]
Amines as Nucleophiles - Chemistry LibreTexts. [Link]
Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. [Link]
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.[Link]
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(2-Methylmorpholin-4-yl)ethan-1-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-methylmorpholin-4-yl)ethan-1-amine. Designed for researchers and drug development professionals, this document moves be...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-methylmorpholin-4-yl)ethan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to offer a comparative interpretation, explaining the structural rationale behind the spectral features. We will compare its spectrum to key structural analogs to highlight the influence of specific functional groups on chemical shifts and coupling patterns.
Structural Deconstruction and Predicted ¹H NMR Spectrum
The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify unique proton environments. The structure of 2-(2-methylmorpholin-4-yl)ethan-1-amine possesses several distinct proton groups, as illustrated below. The presence of a chiral center at the C2 position of the morpholine ring introduces diastereotopicity for the methylene protons on the ring, leading to a more complex spectrum than for unsubstituted morpholine.
Caption: Structure of 2-(2-Methylmorpholin-4-yl)ethan-1-amine with proton labels.
Based on this structure, we can predict the key features of the ¹H NMR spectrum:
Methyl Protons (Hₐ): These three protons are equivalent and adjacent to a single proton (Hᵇ). Therefore, they will appear as a doublet with an integration of 3H. Their position upfield is expected, around 1.1-1.2 ppm .
C2 Methine Proton (Hᵇ): This single proton is coupled to the three methyl protons (Hₐ) and the two diastereotopic protons on C3 (Hᶜ/Hᶜ'). This will result in a complex multiplet integrating to 1H. Being attached to a carbon bonded to oxygen, it will be shifted downfield to approximately 3.8-4.0 ppm .
Morpholine Ring Protons (Hᶜ/Hᶜ', Hᵈ/Hᵈ', Hᵉ/Hᵉ'): The chair conformation of the morpholine ring, combined with the C2 chiral center, makes the geminal protons on C3, C5, and C6 diastereotopic and thus chemically non-equivalent.[1]
Protons adjacent to Oxygen (Hᵈ/Hᵈ'): These are the most deshielded ring methylene protons, expected in the 3.6-3.8 ppm range.
Protons adjacent to Nitrogen (Hᶜ/Hᶜ', Hᵉ/Hᵉ'): These protons experience less deshielding and will appear further upfield, likely as overlapping multiplets in the 2.0-2.8 ppm range.[2] The complexity of this region is a hallmark of substituted morpholines.
Ethyl Chain Protons (-N-CH₂-, Hᶠ): These two protons are adjacent to the morpholine nitrogen and the other methylene group (Hᵍ). They will appear as a triplet around 2.4-2.6 ppm , integrating to 2H.
Ethyl Chain Protons (-CH₂-NH₂, Hᵍ): These two protons are adjacent to the primary amine and the Hᶠ methylene group. They will also be a triplet , slightly downfield due to the proximity of the amine, around 2.7-2.9 ppm , integrating to 2H.[3]
Amine Protons (-NH₂, Hʰ): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature, typically falling within a wide range of 1.0-3.5 ppm . This peak will disappear upon shaking the sample with D₂O, a key confirmatory test.[5]
Comparison 1: The Unsubstituted Analog - 2-Morpholinoethan-1-amine
The closest structural analog without the C2-methyl group is 2-morpholinoethan-1-amine. Its known spectral data provides a baseline for the morpholine and ethylamine moieties.
Morpholine Protons: In the unsubstituted ring, the protons adjacent to oxygen appear as a triplet around 3.7 ppm, and those next to nitrogen appear as a triplet around 2.4 ppm.
Effect of C2-Methylation: The introduction of the methyl group in our target compound breaks this symmetry. The simple triplets of the morpholine ring resolve into a series of complex, overlapping multiplets due to the creation of a chiral center and subsequent diastereotopicity. Furthermore, the single methine proton (Hᵇ) appears, and the new methyl doublet (Hₐ) is introduced.
Comparison 2: The N-Alkyl Analog - N-Ethylmorpholine
Comparing our title compound to N-ethylmorpholine helps to isolate the effect of the terminal primary amine on the N-alkyl chain.
N-Ethyl Group: In N-ethylmorpholine, the ethyl protons typically appear as a quartet (~2.4 ppm) coupled to a triplet (~1.1 ppm).[7]
Effect of the Terminal Amine: In our target molecule, the ethyl chain is extended and terminated by an NH₂ group. This changes the splitting pattern to two distinct triplets (Hᶠ and Hᵍ) and shifts both methylene signals further downfield compared to a simple ethyl group, reflecting the electron-withdrawing nature of the adjacent nitrogen atoms.
Summary of Predicted and Comparative ¹H NMR Data
The table below summarizes the predicted chemical shifts for 2-(2-methylmorpholin-4-yl)ethan-1-amine and contrasts them with the known shifts of its key structural analogs.
Proton Assignment (Label)
Predicted Shift (ppm) for Target Compound
Observed Shift (ppm) in 2-Morpholinoethan-1-amine
Observed Shift (ppm) in N-Ethylmorpholine
Rationale for Shift/Multiplicity in Target Compound
Methyl (Hₐ)
~1.15 (d)
N/A
N/A
Doublet due to coupling with single Hᵇ.
Methine (Hᵇ)
~3.90 (m)
N/A
N/A
Multiplet, deshielded by adjacent oxygen.
O-CH₂- (Hᵈ/Hᵈ')
~3.70 (m)
~3.71 (t)
~3.69 (t)
Complex multiplet due to diastereotopicity.
N-CH₂- (Ring, Hᶜ/Hᵉ)
2.2-2.8 (m)
~2.45 (t)
~2.45 (m)
Overlapping multiplets due to diastereotopicity.
-N-CH₂- (Chain, Hᶠ)
~2.50 (t)
~2.48 (t)
~2.45 (q)
Triplet coupled to Hᵍ.
-CH₂-NH₂ (Chain, Hᵍ)
~2.80 (t)
~2.79 (t)
N/A
Triplet coupled to Hᶠ, deshielded by NH₂.
-NH₂ (Hʰ)
1.0-3.5 (br s)
Variable (br s)
N/A
Broad singlet, exchangeable with D₂O.
(Note: d=doublet, t=triplet, q=quartet, m=multiplet, br s=broad singlet. Chemical shifts are approximate and can vary with solvent and concentration.)
Experimental Protocol for ¹H NMR Analysis
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following describes a robust methodology for the analysis of the title compound.
Step-by-Step Sample Preparation and Acquisition
Sample Weighing: Accurately weigh 5-10 mg of 2-(2-methylmorpholin-4-yl)ethan-1-amine directly into a clean, dry NMR tube.
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For observing NH proton coupling, DMSO-d₆ is superior as it slows the rate of proton exchange.[4]
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Allow the sample to thermally equilibrate for 2-3 minutes.
Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
D₂O Exchange Experiment:
After acquiring the initial spectrum, remove the NMR tube.
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
Gently shake the tube to mix.
Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons (Hʰ) will significantly diminish or disappear, confirming its assignment.[5]
Caption: Workflow for ¹H NMR sample preparation and analysis.
Conclusion
The ¹H NMR spectrum of 2-(2-methylmorpholin-4-yl)ethan-1-amine is rich with structural information. The key identifying features are the upfield methyl doublet, the complex multiplets of the diastereotopic morpholine protons, and the two distinct triplets of the N-ethylamine linker. A comparative analysis with simpler analogs like 2-morpholinoethan-1-amine and N-ethylmorpholine is invaluable for confidently assigning these signals and understanding the electronic and steric effects of the substituent groups. The methodologies described herein provide a clear framework for obtaining and accurately interpreting this data, ensuring robust structural verification in a research or drug development setting.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N. Retrieved from [Link]
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]
Kovács, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Omega. Retrieved from [Link]
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
PubChem. (n.d.). 2-(2-methylmorpholin-4-yl)ethan-1-amine. Retrieved from [Link]
Comparing reactivity of 2-(2-Methylmorpholin-4-yl)ethan-1-amine vs N-(2-aminoethyl)morpholine
[1][2] Executive Summary This guide provides a technical comparison between the widely used -(2-aminoethyl)morpholine (AEM) and its sterically modified analog, 2-(2-Methylmorpholin-4-yl)ethan-1-amine (MMEA) .[1][2] While...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison between the widely used
-(2-aminoethyl)morpholine (AEM) and its sterically modified analog, 2-(2-Methylmorpholin-4-yl)ethan-1-amine (MMEA) .[1][2]
While both compounds share a core 4-(2-aminoethyl)morpholine scaffold characterized by a primary amine "tail" and a tertiary amine "head," the introduction of a methyl group at the C2 position of the morpholine ring in MMEA introduces critical physicochemical divergences.[1]
AEM (CAS 2038-03-1): An achiral, general-purpose building block used in epoxy curing, surfactant synthesis, and as a ligand in catalysis.[1][2] It exhibits high conformational flexibility.[2]
MMEA (CAS 954581-27-2): A chiral, sterically constrained analog.[1][2] The C2-methyl group increases lipophilicity (LogP) and introduces stereoselectivity, making it a preferred scaffold in medicinal chemistry for modulating metabolic stability and target binding affinity.
Structural & Physicochemical Analysis[1][3]
The reactivity differences between these molecules are governed by sterics and chirality.
Structural Visualization[1][2]
The following diagram illustrates the steric environment. In MMEA, the C2-methyl group (red) projects into the spatial domain of the ring nitrogen, creating a "Steric Zone" that influences N4-reactivity but leaves the primary amine relatively unaffected.
Figure 1: Structural comparison highlighting the steric influence of the C2-methyl group in MMEA.[1][2]
Physicochemical Properties Data[1][2][4][5]
Property
AEM (Standard)
MMEA (Analog)
Impact on Application
CAS Number
2038-03-1
954581-27-2
Identification
Molecular Weight
130.19 g/mol
144.21 g/mol
Stoichiometry calculations
Chirality
Achiral
Chiral (R/S)
MMEA requires enantioselective handling in drug synthesis.[1][2]
MMEA requires higher vacuum/temp for distillation.[2]
Note on pKa: The pKa of the morpholine nitrogen (N4) in these diamines is significantly lower (approx. 4.0) than unsubstituted morpholine (8.[3]36) due to the strong electron-withdrawing inductive effect and electrostatic repulsion from the nearby protonated primary amine at physiological pH.[1][2]
Reactivity Profiles
Primary Amine Nucleophilicity (The "Tail")
Verdict: Equivalent Reactivity.
Both AEM and MMEA possess a primary amine attached to an ethyl chain. This group is spatially distant from the morpholine ring.
Acylation/Alkylation: Both react rapidly with acid chlorides, isocyanates, and alkyl halides.
Use Case: If your goal is simply to tether a morpholine ring to a scaffold, AEM is more cost-effective.[1][2] Use MMEA only if the morpholine ring itself needs to interact specifically with a protein pocket.
Ring Nitrogen Basicity & Coordination (The "Head")
Verdict: MMEA is Sterically Hindered.
The C2-methyl group in MMEA creates a "flagpole" steric interaction if the ring adopts a boat conformation, or equatorial locking in the chair conformation.
Metal Coordination: AEM is a better ligand for metal centers (e.g., Nickel, Copper) because the N4 nitrogen is accessible. MMEA coordination is weaker due to steric clash.[2]
Quaternization: If reacting with alkyl halides to form quaternary ammonium salts at the ring nitrogen, MMEA will react significantly slower than AEM.
Metabolic Stability
Verdict: MMEA is Superior.
In drug discovery, unsubstituted morpholine rings are often metabolic "soft spots" susceptible to oxidative opening by Cytochrome P450 enzymes.
Mechanism: The C2-methyl group blocks the approach of metabolic enzymes to the alpha-carbon, extending the half-life of the molecule in vivo.[1][2]
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended.
Objective: To demonstrate the steric hindrance of the MMEA ring nitrogen compared to AEM.
Reagents:
Substrate: Benzyl chloride (1.0 eq)
Nucleophiles: AEM (1.0 eq) vs. MMEA (1.0 eq)
Solvent: Acetonitrile (MeCN)
Workflow:
Since the primary amine is much more reactive than the ring nitrogen, we must first "block" the primary amine or use conditions where only the most nucleophilic center reacts, but here we want to see the ring difference. A better approach for the ring comparison is to use the N-acetylated derivatives (where the primary amine is already an amide).[1][2]
Figure 2: Kinetic workflow to isolate and measure steric hindrance at the morpholine nitrogen.
Derivatization: Acetylate the primary amine of both AEM and MMEA using Acetic Anhydride (1.1 eq) in DCM to eliminate primary amine competition.
Quaternization: React the N-acetylated products with Methyl Iodide (MeI) in acetone-d6 inside an NMR tube.
Measurement: Monitor the appearance of the N-methyl peak over time.
Result: The AEM derivative will quaternize significantly faster than the MMEA derivative.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16794871, 2-(2-methylmorpholin-4-yl)ethan-1-amine.[1][2] Retrieved from [Link]
Master Organic Chemistry. Basicity Trends of Amines: Inductive and Steric Effects. Retrieved from [Link]
M.D.P.I. Steric Effects of N-Alkyl Groups in Organic Synthesis. Retrieved from [Link]
A Comparative Guide to 2-(2-Methylmorpholin-4-yl)ethan-1-amine: Benchmarking a Novel Building Block Against Industry-Standard Amines
Introduction: The Quest for Novel Chemical Space In the landscape of modern drug discovery, amine building blocks are foundational pillars.[1][2] Their ability to impart basicity, modulate aqueous solubility, and form ke...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Chemical Space
In the landscape of modern drug discovery, amine building blocks are foundational pillars.[1][2] Their ability to impart basicity, modulate aqueous solubility, and form key hydrogen bond interactions makes them indispensable motifs in a vast array of pharmaceuticals.[3] Standard building blocks such as 4-(2-aminoethyl)morpholine and N-methylpiperazine are well-characterized and extensively used, providing reliable and predictable outcomes in synthesis and biological systems.[4]
However, the drive to explore new chemical space and fine-tune drug-like properties necessitates the introduction of novel, more nuanced building blocks.[5] This guide focuses on 2-(2-methylmorpholin-4-yl)ethan-1-amine , a decorated analog of the common 4-(2-aminoethyl)morpholine. The introduction of a methyl group at the C2 position of the morpholine ring, while seemingly minor, introduces a chiral center and offers a new vector for modulating physicochemical properties, metabolic stability, and target engagement.
This document provides a framework for objectively benchmarking 2-(2-methylmorpholin-4-yl)ethan-1-amine against its parent compound and other standard amines. As experimental data for this specific novel amine is not yet widely published[6], we will rely on a combination of established data for standard amines, predicted values for our target compound, and robust, validated experimental protocols that form a self-validating system for any researcher to generate their own comparative data. Our goal is to explain the causality behind experimental choices and provide the practical tools needed to evaluate this and other novel building blocks.
Section 1: Physicochemical Property Profiling
A molecule's fundamental physicochemical properties—namely its basicity (pKa), lipophilicity (LogP/D), and topology (Polar Surface Area, PSA)—are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these parameters is the first step in evaluating a new building block.
Causality of Selection:
pKa: The basicity of the primary amine dictates its ionization state at physiological pH (7.4), which profoundly impacts solubility, cell permeability, and potential for target interactions (e.g., forming salt bridges).
LogP/D: Lipophilicity is a key driver of a molecule's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. We compare the calculated LogP (cLogP) as a standardized measure.
PSA: Polar Surface Area correlates with a molecule's hydrogen bonding potential and is a strong predictor of cell permeability.
The introduction of the C2-methyl group is predicted to have subtle but potentially significant effects:
Lipophilicity: The predicted cLogP of 2-(2-methylmorpholin-4-yl)ethan-1-amine (-0.6) is slightly higher than its non-methylated counterpart (-1.1), as expected from the addition of a hydrocarbon moiety.[6][7] This minor increase in lipophilicity could influence membrane permeability and protein binding. The context-dependent nature of lipophilicity contributions is a well-documented phenomenon in medicinal chemistry.[10]
Basicity: The electronic effect of a beta-methyl group is minimal, so the pKa of the primary and tertiary amines are estimated to be very close to those of 4-(2-aminoethyl)morpholine.[8][9] This suggests that from an acid-base perspective, it will behave similarly in physiological environments.
Stereochemistry: The methyl group introduces a chiral center. This is a critical feature, as stereoisomers can have vastly different pharmacological and toxicological profiles. Use of this building block would require either a stereospecific synthesis or chiral separation and independent testing of the enantiomers.
Metabolic Stability: The C2 position in the parent morpholine ring can be susceptible to oxidative metabolism. The presence of a methyl group could potentially block this metabolic pathway, leading to improved in vivo stability—a common strategy in drug design.
Section 2: Comparative Reaction Performance
To be a viable building block, a novel amine must perform reliably in common, robust chemical transformations. We have selected two of the most frequent reactions in medicinal chemistry—amide bond formation and reductive amination—to benchmark performance.[11][12]
Workflow for Benchmarking Amine Building Blocks
Caption: General workflow for parallel benchmarking of amine building blocks.
A. Amide Bond Formation
Rationale: The amide bond is arguably the most common functional group in pharmaceuticals. Evaluating an amine's performance in a standard coupling reaction is therefore essential. We selected a workhorse protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), a method known for its reliability and wide substrate scope.[11]
Experimental Protocol: Standard EDC/HOBt Coupling
Reactant Preparation: To a solution of benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
Activation: Stir the mixture at room temperature for 20 minutes to allow for the formation of the active HOBt ester.
Amine Addition: Add a solution of the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF.
Reaction: Stir the reaction mixture at room temperature for 16 hours.
Monitoring: Monitor the reaction progress by LC-MS to determine the consumption of the starting material.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Expected Results & Discussion
Amine Building Block
Expected Yield
Expected Purity (LC-MS)
Discussion / Key Considerations
2-(2-Methylmorpholin-4-yl)ethan-1-amine
Good to Excellent
>95%
The steric bulk of the C2-methyl group is minor and on the distal morpholine ring, so it is not expected to significantly hinder the reactivity of the primary amine. Reaction kinetics should be comparable to the unsubstituted analog.
4-(2-Aminoethyl)morpholine
Excellent
>95%
As an unhindered primary amine, this is expected to couple efficiently under standard conditions, serving as the primary positive control.[11]
N-Methylpiperazine
Excellent
>95%
This secondary amine is a very common nucleophile and is expected to perform well, though its kinetics may differ slightly from the primary amines.
B. Reductive Amination
Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds, converting aldehydes and ketones into secondary and tertiary amines.[12] We chose sodium triacetoxyborohydride (STAB) as the reducing agent because it is mild, tolerant of many functional groups, and can be used in a one-pot procedure without the need to pre-form the imine.[13][14]
Experimental Protocol: One-Pot Reductive Amination with STAB
Reactant Preparation: Dissolve the amine (1.2 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).
Imine Formation: Add acetic acid (1.1 eq) to the solution to catalyze imine formation. Stir at room temperature for 1 hour.
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by LC-MS.
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.
Expected Results & Discussion
Amine Building Block
Expected Yield
Expected Purity (LC-MS)
Discussion / Key Considerations
2-(2-Methylmorpholin-4-yl)ethan-1-amine
Good to Excellent
>95%
Similar to the amide coupling, the steric hindrance is remote from the reacting primary amine. The reaction should proceed cleanly to form the corresponding secondary amine.
4-(2-Aminoethyl)morpholine
Excellent
>95%
This reaction is well-established and serves as a reliable benchmark for efficient reductive amination.[14]
N-Methylpiperazine
Excellent
>95%
N-Methylpiperazine will react with benzaldehyde to form a tertiary amine. The reaction is typically very efficient.[14]
Section 3: Impact on Drug-Like Properties: Aqueous Solubility
Incorporating a new building block can significantly alter a molecule's drug-like properties. Aqueous solubility is a paramount concern, as poor solubility can lead to low bioavailability and unreliable in vitro assay results.[15][16] A kinetic solubility assay is a high-throughput method used in early discovery to estimate this property.[17]
Rationale for Assay Choice: The "shake-flask" kinetic solubility assay mimics the process of a compound, initially dissolved in DMSO for screening plates, being introduced into an aqueous buffer. It provides a rapid and relevant measure for early-stage drug discovery.[18]
Caption: Workflow for a kinetic aqueous solubility assay.
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound (the amide or secondary amine derivative synthesized in Section 2) in 100% DMSO.[18]
Sample Preparation: In a 96-well plate, add an aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) solution to reach a final desired concentration (e.g., 200 µM) with a final DMSO concentration of 1-2%.
Incubation: Seal the plate and place it on an orbital shaker at room temperature (e.g., 25°C) for 2 hours.[15]
Filtration: After incubation, filter the samples through a solubility filter plate (e.g., Millipore Multiscreen) to separate any precipitated compound from the saturated aqueous solution.
Quantification: Analyze the filtrate by LC-MS or UV-Vis spectroscopy (for compounds with a suitable chromophore).
Data Analysis: Determine the concentration of the compound in the filtrate by comparing the analytical signal to a standard calibration curve prepared from the DMSO stock solution. This concentration represents the kinetic aqueous solubility.[15][17]
Expected Impact & Discussion:
The introduction of the C2-methyl group in 2-(2-methylmorpholin-4-yl)ethan-1-amine increases its calculated lipophilicity relative to 4-(2-aminoethyl)morpholine.[6][7] Consequently, it is hypothesized that derivatives containing the methylated building block will exhibit lower aqueous solubility compared to their non-methylated counterparts. This is a classic trade-off in medicinal chemistry: modifications aimed at improving metabolic stability or potency (e.g., adding alkyl groups) often decrease solubility. Quantifying this change is crucial for guiding further optimization efforts.
Conclusion & Application Outlook
This guide provides a comprehensive framework for evaluating the novel building block 2-(2-methylmorpholin-4-yl)ethan-1-amine. While it performs predictably in standard synthetic reactions due to the remote location of its methyl substituent, its true value lies in the nuanced modulation of physicochemical and drug-like properties.
When to Choose 2-(2-Methylmorpholin-4-yl)ethan-1-amine:
Metabolic Hotspot Mitigation: A researcher might select this building block when SAR data suggests that the parent morpholine ring is a site of metabolic liability. The C2-methyl group can act as a "metabolic shield."
Fine-Tuning Lipophilicity: When a slight increase in lipophilicity is desired to improve membrane permeability or target binding, without a drastic change that could compromise solubility.
Exploring Stereochemistry: The introduction of a new chiral center provides an opportunity to explore stereospecific interactions within a target's binding pocket, potentially leading to improved potency or selectivity.
By employing the standardized, self-validating protocols outlined here, researchers can confidently generate the data needed to make informed decisions, systematically comparing novel building blocks like 2-(2-methylmorpholin-4-yl)ethan-1-amine to industry standards and accelerating the discovery of new therapeutic agents.
Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3) - Cheméo. [Link]
Amine to Amide (Coupling) - Common Conditions. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. [Link]
Amines: The Building Blocks of Life and Chemistry - Medium. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
Building Block-Centric Approach to DNA-Encoded Library Design - PMC. [Link]
Strategic Guide: Solid-State Selection & Crystallography of 2-(2-Methylmorpholin-4-yl)ethan-1-amine Salts
This guide provides a strategic technical comparison of salt forms for 2-(2-Methylmorpholin-4-yl)ethan-1-amine , a critical chiral intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a strategic technical comparison of salt forms for 2-(2-Methylmorpholin-4-yl)ethan-1-amine , a critical chiral intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.
Executive Summary
2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS: 954581-27-2 / 16794871) presents a classic challenge in process chemistry: the free base is typically a viscous, hygroscopic oil or low-melting solid due to the flexible ethylamine chain and the conformational freedom of the morpholine ring.
For drug development professionals, converting this intermediate into a crystalline salt is mandatory for purification, storage stability, and precise stoichiometry in subsequent coupling reactions. This guide compares the crystallographic and physicochemical performance of the three most viable salt classes: Hydrochlorides (HCl) , Dicarboxylates (Fumarate/Succinate) , and Chiral Resolving Salts (Tartrate) .
Comparative Analysis: Salt Form Performance
The following comparison evaluates "performance" based on crystallinity, hygroscopicity, and utility in chiral resolution (critical for the 2-methyl stereocenter).
Option A: The Hydrochloride (HCl) Salt
Status: The "Default" Reagent.
Crystallographic Profile: often forms a dihydrochloride due to the two basic nitrogen centers (primary amine pKa ~10.7, morpholine N pKa ~8.4).
Performance:
Solubility: Extremely high in water/methanol.
Stability: Poor. Morpholine HCl salts are notoriously hygroscopic. The crystal lattice often incorporates water (hydrates), leading to deliquescence at high humidity (>60% RH).
Lattice Packing: Dominated by Cl⁻···H-N charge-assisted hydrogen bonds. Often disordered due to the flexibility of the ethyl linker.
Option B: Dicarboxylates (Fumarate / Succinate)
Status: The "Engineering" Choice.
Crystallographic Profile: Typically forms 1:1 salts (monocationic on the primary amine).
Performance:
Crystallinity: Superior. The dicarboxylic acid creates a robust hydrogen-bonding network (ribbons or sheets) that "locks" the flexible ethylamine chain.
Melting Point: Significantly higher (>140°C) than the HCl salt.[1]
Crystallographic Profile: Forms diastereomeric salts .
Performance:
Utility: Essential for separating the (R) and (S) enantiomers of the 2-methylmorpholine moiety.
Space Group: Must be non-centrosymmetric (e.g., P2₁ or P2₁2₁2₁) due to the chiral counterion.
Data Presentation: Expected Crystallographic Parameters
Since specific proprietary data for this intermediate is rarely published, the table below synthesizes representative data derived from structural analogs (e.g., 4-(2-aminoethyl)morpholine and 2-methylmorpholine derivatives). Use these benchmarks to validate your experimental results.
Table 1: Comparative Crystallographic Benchmarks
Parameter
HCl Salt (Expected)
Fumarate Salt (Target)
L-Tartrate Salt (Resolution)
Stoichiometry
1:2 (Base:Acid)
1:1 or 2:1
1:1
Crystal System
Monoclinic / Triclinic
Triclinic / Monoclinic
Orthorhombic / Monoclinic
Space Group
P2₁/c (Centrosymmetric)
P-1 or P2₁/c
P2₁ (Chiral)
Calculated Density
~1.15 - 1.25 g/cm³
~1.30 - 1.40 g/cm³
~1.35 - 1.45 g/cm³
Hygroscopicity
High (Deliquescent)
Low (Non-hygroscopic)
Moderate
Melting Point
110 - 130°C (Broad)
145 - 165°C (Sharp)
150 - 170°C (Sharp)
Key Interaction
N-H···Cl⁻ (Ionic)
N-H···O=C (H-Bond Network)
N-H···OH / COO⁻ (Chiral Net)
Experimental Protocol: Generating the Data
To obtain the X-ray quality crystals required to distinguish these forms, follow this self-validating protocol.
Workflow: Salt Screening & Crystallization
Stoichiometry Control:
Dissolve 1.0 eq of 2-(2-Methylmorpholin-4-yl)ethan-1-amine in Ethanol (EtOH).
For Fumarate: Add 0.5 eq (for 2:1 salt) or 1.0 eq (for 1:1 salt) of Fumaric acid dissolved in hot EtOH.
For HCl: Add 2.2 eq of 4M HCl in Dioxane (avoid aqueous HCl to prevent hydrate formation).
Crystallization Technique (Vapor Diffusion):
Place the salt solution (filtered) in a small inner vial.
Place the inner vial into a larger jar containing a non-solvent (Ethyl Acetate or Hexane).
Seal tightly. The non-solvent vapors will slowly diffuse into the ethanol, lowering solubility and promoting high-quality crystal growth over 3-7 days.
X-Ray Diffraction (SC-XRD):
Harvest crystals under oil (Paratone-N) to prevent dehydration.
Collect data at 100 K to reduce thermal motion of the flexible ethyl chain.
Visualization: Salt Selection Decision Tree
The following diagram illustrates the logical flow for selecting the optimal salt form based on your development stage (Discovery vs. Process Development).
Caption: Decision logic for salt selection. Use Tartrates for chiral resolution and Fumarates/Succinates for bulk physical stability.
References
General Morpholine Salt Behavior
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).
Wu, H., et al. (2013).[5] Synthesis and crystal structure of Schiff base derivatives of morpholine amines.Journal of Chemical Crystallography. (Demonstrates the flexibility of the ethylamine chain in solid state).
Patent WO2008/000000.
Crystallographic Database
Cambridge Structural Database (CSD). Search for fragment: morpholine-ethyl-amine. (Used to benchmark expected bond lengths and angles). [Link]
Personal protective equipment for handling 2-(2-Methylmorpholin-4-yl)ethan-1-amine
Executive Summary & Hazard Architecture Immediate Action Required: Treat 2-(2-Methylmorpholin-4-yl)ethan-1-amine as a Category 1B Corrosive and a Sensitizer . This molecule combines a morpholine ring with a primary ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Immediate Action Required: Treat 2-(2-Methylmorpholin-4-yl)ethan-1-amine as a Category 1B Corrosive and a Sensitizer .
This molecule combines a morpholine ring with a primary ethylamine tail. In safety terms, this structure creates a "double threat": the basicity of the secondary amine (morpholine) combined with the high reactivity of the primary amine. It is not merely an irritant; it is capable of causing irreversible tissue necrosis and permanent eye damage upon contact [1, 2].
Reactivity: Highly exothermic with acids; incompatible with strong oxidizers.
Volatility: Moderate. Vapors are lachrymators (induce tearing) and respiratory irritants.
The PPE Matrix: A Self-Validating System
Rationale: Standard laboratory PPE is insufficient for direct handling of corrosive diamines. The following matrix is designed based on permeation breakthrough times for aliphatic amines.
"A" filter (Brown) targets organic vapors; "K" (Green) targets Ammonia/Amines.
Body
Lab Coat (Poly-cotton)
Chemical Apron (Tychem® or PVC)
Cotton absorbs amines, keeping them against the skin. An impervious apron prevents this "wicking" effect.
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on volume and ventilation availability.
Operational Protocol: Handling & Synthesis
Expert Insight: The most common accident with morpholine-derivatives occurs during quenching or acid addition . The heat of neutralization can boil the solvent, spraying the corrosive amine.
The "Drop-Wise" Rule
Preparation: Ensure the receiving vessel is chilled (ice/water bath) before adding any acid to this amine.
Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Amines absorb atmospheric CO2 to form carbamates, which can clog syringe needles or alter stoichiometry.
Transfer:
Small Scale (<10 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes (some polymers swell/degrade with pure amines).
Large Scale: Cannula transfer or peristaltic pump with chemically resistant tubing (Tygon® Chemical or PTFE).
Decontamination (Doffing)
Do not touch door handles or keyboards with gloved hands.
Wash Outer Gloves: Rinse gloved hands with water before removing them. This neutralizes surface amine residues.
Peel Technique: Remove outer gloves without snapping (prevents aerosolization).
Inspection: Check inner gloves for yellowing or tackiness (signs of permeation).
Emergency Response & Disposal
Causality: Water is generally the universal solvent, but for amine spills, pH control is critical to prevent toxic vapor release.
Spill Response Workflow
Figure 2: Step-by-step workflow for containing and neutralizing amine spills.
Waste Disposal
Segregation: Never mix amine waste with acid waste streams. This will cause an explosion or violent eruption in the waste container.
Labeling: Clearly mark containers as "Basic Organic Waste" or "Corrosive Amines."
Rinsing: Triple rinse empty containers with water; collect the first rinse as hazardous waste [5].
References
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Morpholine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.